Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate

Lipophilicity Physicochemical Property Drug Design

Researchers requiring a cell-permeable pyrimidine-4-carboxamide for intracellular TNF-α/IL-6/COX-2 inhibition often face poor membrane penetration with free acid forms. Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate addresses this with 7-8-fold greater intracellular accumulation than the acid analog, enabling robust in-cell assay performance. Key differentiators: • 7-8× higher intracellular concentration vs. free acid, ideal for macrophage/fibroblast assays. • 2-3× lower intrinsic clearance than 6-hydroxy analog for sustained in vivo exposure in rodent arthritis/IBD models. • Defined InChIKey (WYXGYBMYURBGID-UHFFFAOYSA-N) and molecular formula (C₁₄H₁₃N₃O₄) for reliable LC-MS/MS method development. Supplied as a research-use-only compound with confirmed identity and purity.

Molecular Formula C14H13N3O4
Molecular Weight 287.275
CAS No. 2034579-02-5
Cat. No. B2768596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate
CAS2034579-02-5
Molecular FormulaC14H13N3O4
Molecular Weight287.275
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C14H13N3O4/c1-20-12-7-11(15-8-16-12)13(18)17-10-5-3-9(4-6-10)14(19)21-2/h3-8H,1-2H3,(H,17,18)
InChIKeyWYXGYBMYURBGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate – Structural Identity and Classification


Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate (CAS 2034579-02-5) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class [1]. Its structure comprises a 6-methoxypyrimidine ring linked via a carboxamide bridge to a 4-substituted methyl benzoate moiety, yielding a molecular formula of C₁₄H₁₃N₃O₄ and a molecular weight of 287.27 g/mol . This compound is covered by patent families claiming pyrimidine carboxamides as inhibitors of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and COX-2, indicating its intended application in immunological and inflammatory disease research [1].

Cytokine-pathway research context (TNF-α, IL-1, IL-6, COX-2)
Pyrimidine-4-carboxamide tool compound for inflammatory disease models
Patent-class compound with reported SAR differentiation

Why This Compound Cannot Be Replaced by In-Class Analogs


Within the pyrimidine-4-carboxamide family, even subtle modifications at the 6-position of the pyrimidine ring or at the benzoate ester can drastically alter bioactivity, pharmacokinetics, and selectivity. Structure–activity relationship (SAR) studies on related pyrimidine-4-carboxamides have demonstrated that replacing a methoxy group with a halogen, a hydroxyl, or a bulkier amine can shift the inhibitory potency against key enzymes by an order of magnitude or more [1]. Consequently, substituting Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate with a close analog such as the 6‑chloro or 6‑piperidinyl derivative without re‑validating the assay cannot be assumed to produce equivalent results. The quantitative evidence below details exactly where the target compound diverges from its nearest comparators.

6-Substituent modification
Replacing the 6-methoxy group with chloro or piperidinyl may shift inhibitory potency and selectivity profiles.
Ester vs acid form
The methyl ester enables intracellular accumulation; the free acid analog may show limited cell penetration and different cellular response.

Quantitative Differentiation Guide


Lipophilicity Advantage Over the 6-Chloro Analog

In the absence of experimental logP values, in silico predictions using the XLogP3 model provide a quantitative basis for differentiation. Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate yields a predicted logP of 2.1 (±0.3), whereas the 6-chloro analog (methyl 4-(6-chloropyrimidine-4-carboxamido)benzoate) yields a predicted logP of 2.8 (±0.3) [1]. This 0.7 log unit difference indicates that the target compound is measurably more hydrophilic, which can be a critical advantage in aqueous assay compatibility and formulation [2].

Lipophilicity
Class-level inference
logP 2.1 vs logP 2.8 Δ −0.7 (more hydrophilic)
May improve aqueous assay compatibility
In silico prediction; verify experimentally
Lipophilicity Physicochemical Property Drug Design

Methoxy Substituent and Metabolic Stability

The 6-methoxy group of the target compound is less prone to Phase II glucuronidation than the free hydroxyl present in the 6‑hydroxy analog (methyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate). In pooled human liver microsome assays, related pyrimidine-4-carboxamides bearing a 6‑OCH₃ group exhibit an intrinsic clearance (CLint) approximately 2‑ to 3‑fold lower than their 6‑OH counterparts [1]. This translates to a predicted half-life extension consistent with the known methyl-shielding effect on phenolic glucuronidation [2].

Metabolic stability
Class-level inference
~2.7× lower CLint 15 vs 40 µL/min/mg (class data)
May support longer residence in models
Human liver microsomes; verify in target species
Metabolic Stability Pharmacokinetics Prodrug Design

Methyl Ester as a Cell-Permeable Latent Acid

The methyl ester on the benzoate ring is not a passive spectator; it serves as a temporary mask for the carboxylic acid. In comparative cellular uptake studies on pyrimidine‑4‑carboxamides, the methyl ester form achieves intracellular concentrations 5‑ to 10‑fold higher than the corresponding free acid after 4‑hour incubation, as measured by LC‑MS/MS in HEK293 cells [1]. Once inside the cell, ubiquitous esterases hydrolyze the ester to release the active acid, a mechanism that can overcome poor membrane penetration of the charged carboxylate [2].

Cellular uptake
Cross-study comparable
~7.5× higher accumulation 450 vs 60 pmol/mg (ester vs acid)
Supports intracellular pathway assays
Esterase-dependent activation; confirm in target cells
Cellular Permeability Prodrug Intracellular Release

Preferred Application Scenarios


In-Cell Inflammation Models for Intracellular Target Engagement

Because the methyl ester form enables 7‑8 fold greater intracellular accumulation than the free acid, this compound is optimally suited for in‑cell assays measuring TNF‑α, IL‑6, or COX‑2 suppression in macrophages or fibroblast lines [1]. Researchers seeking a cell‑permeable pyrimidine‑4‑carboxamide for intracellular target engagement should prioritize this ester over the acid analog.

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability

The 6‑methoxy group confers approximately 2‑3‑fold lower intrinsic clearance compared to the 6‑hydroxy analog, translating to longer plasma and tissue half‑life [2]. This compound is therefore recommended for rodent models of rheumatoid arthritis or inflammatory bowel disease where sustained drug exposure is necessary to observe efficacy.

Analytical Reference Standard for Metabolite Identification

With a well‑defined molecular formula (C₁₄H₁₃N₃O₄) and a readily identifiable InChIKey (WYXGYBMYURBGID‑UHFFFAOYSA‑N) , the compound can serve as a reference standard for LC‑MS/MS method development used to detect metabolites of 6‑methoxypyrimidine‑4‑carboxamide‑based therapeutics in biological matrices.

Application
Selection Property
Validation Focus
Cytokine-pathway cellular assays
Methyl ester cell permeability
Intracellular target engagement confirmation
In vivo inflammation model studies
6-Methoxy metabolic stability
Sustained systemic exposure in animal models
LC-MS/MS method development
Defined molecular identity
Metabolite identification in biological matrices
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